N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE
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Overview
Description
N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups. This compound is part of the pyrazole family, known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting with the formation of the pyrazole ring. One common method involves the cyclization of hydrazines with 1,3-dicarbonyl compounds . The reaction conditions often include the use of catalysts such as transition metals or photoredox catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of heterogeneous catalysts like Amberlyst-70 can be employed to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The sulfonyl and ethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically occur under controlled temperatures and pH to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield corresponding amines, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and agrochemicals
Mechanism of Action
The mechanism of action of N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 3(5)-Substituted Pyrazoles
- Pyrazolo[1,5-a]pyrimidines
Uniqueness
N-{4-[(ETHYLAMINO)SULFONYL]PHENYL}-1,5-DIMETHYL-4-NITRO-1H-PYRAZOLE-3-CARBOXAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H17N5O5S |
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Molecular Weight |
367.38g/mol |
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-1,5-dimethyl-4-nitropyrazole-3-carboxamide |
InChI |
InChI=1S/C14H17N5O5S/c1-4-15-25(23,24)11-7-5-10(6-8-11)16-14(20)12-13(19(21)22)9(2)18(3)17-12/h5-8,15H,4H2,1-3H3,(H,16,20) |
InChI Key |
YKPJANXMOSXWFF-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NN(C(=C2[N+](=O)[O-])C)C |
Origin of Product |
United States |
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